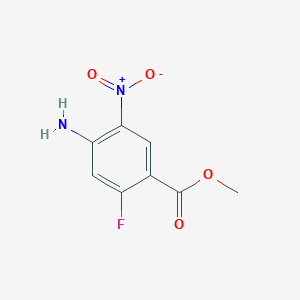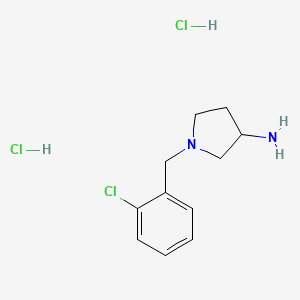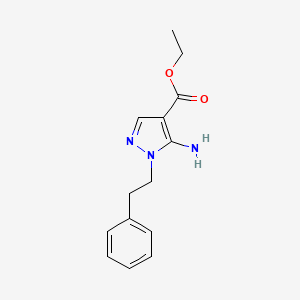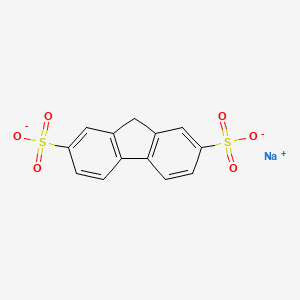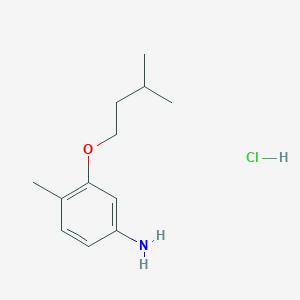
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride
Overview
Description
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is a chemical compound with the molecular weight of 229.75 . It is also known by its IUPAC name, 3-(isopentyloxy)-4-methylaniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.75 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Hydroxylation and Metabolic Studies
Aniline derivatives undergo various metabolic transformations, including hydroxylation by microsomal hydroxylases, which is a fundamental process in drug metabolism and detoxification. For instance, the study of hydroxylation of alkyl and halogen substituted anilines highlights the metabolic pathways of similar compounds in hepatic systems (Daly et al., 1968). This research could provide a framework for understanding how 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride might be metabolized in biological systems.
Photocage Applications
Aniline derivatives are also explored for their potential as photocages, which are molecules that release a biologically active compound upon exposure to light. The study on hydroxymethylaniline photocages for carboxylic acids and alcohols demonstrates the utility of aniline derivatives in developing light-responsive materials (Škalamera et al., 2017). This suggests potential research directions for utilizing 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride in developing novel photocage systems for controlled release applications.
Catalytic Oxidation Processes
Fe3O4 magnetic nanoparticles have been utilized as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of aniline derivatives in environmental remediation and pollution control. The efficient removal of pollutants like phenol and aniline from aqueous solutions using these catalysts points to the possible involvement of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride in similar catalytic processes (Zhang et al., 2009).
properties
IUPAC Name |
4-methyl-3-(3-methylbutoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWZSOQVMJMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



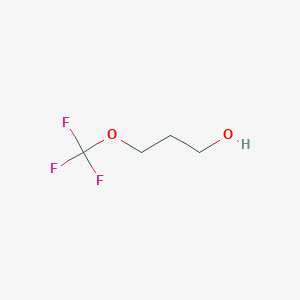
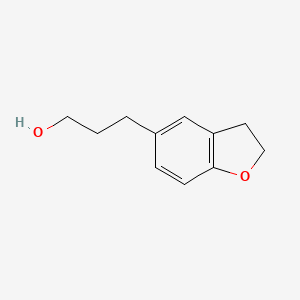
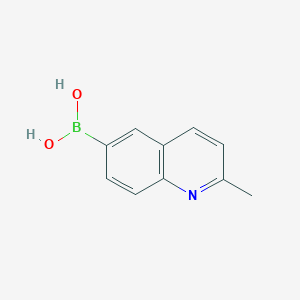
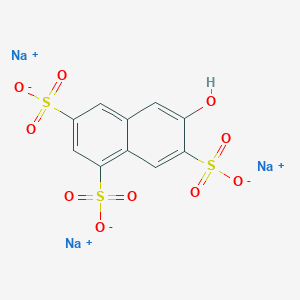
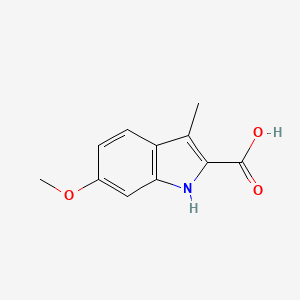
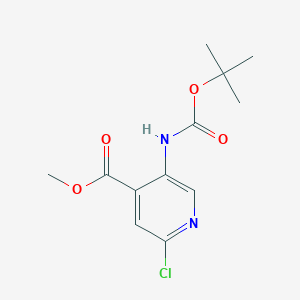
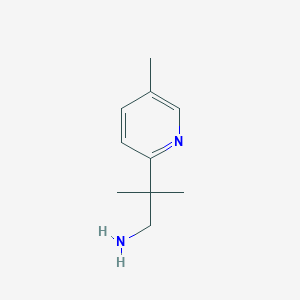
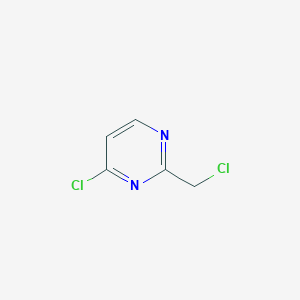
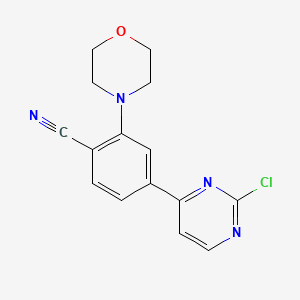
![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)
